molecular formula C42H54NOPS B13644521 (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13644521
M. Wt: 651.9 g/mol
InChI Key: KVTOTKUNMGOIAG-ONCIBDMISA-N
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Description

®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound characterized by its unique structure, which includes adamantane, naphthalene, and phosphanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach involves the use of Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the regioselective introduction of the naphthalene group and further functionalization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis and purification processes.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene and adamantane moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or toluene, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalysis, particularly in Rh(III)-catalyzed reactions . Its unique structure allows for selective transformations and functionalizations.

Biology and Medicine

The compound’s potential biological applications include its use as a molecular probe for studying biological pathways and interactions. Its structural features may enable it to interact with specific proteins or enzymes, making it useful in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions makes it a versatile building block for creating complex structures.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphanyl and naphthalene groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its combination of adamantane, naphthalene, and phosphanyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for specialized applications in catalysis, drug discovery, and material science.

Properties

Molecular Formula

C42H54NOPS

Molecular Weight

651.9 g/mol

IUPAC Name

N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C42H54NOPS/c1-40(2,3)46(44)43(4)39(36-14-9-11-34-10-5-6-12-35(34)36)37-13-7-8-15-38(37)45(41-22-28-16-29(23-41)18-30(17-28)24-41)42-25-31-19-32(26-42)21-33(20-31)27-42/h5-15,28-33,39H,16-27H2,1-4H3/t28?,29?,30?,31?,32?,33?,39-,41?,42?,45?,46?/m0/s1

InChI Key

KVTOTKUNMGOIAG-ONCIBDMISA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC9=CC=CC=C98

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC9=CC=CC=C98

Origin of Product

United States

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